molecular formula C11H14BrF2O3P B13686976 Diethyl 4-Bromo-2,6-difluorobenzylphosphonate

Diethyl 4-Bromo-2,6-difluorobenzylphosphonate

Cat. No.: B13686976
M. Wt: 343.10 g/mol
InChI Key: UNWRYHRQIWUZSC-UHFFFAOYSA-N
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Description

Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. This compound is characterized by the presence of bromine, fluorine, and phosphonate groups, making it a versatile reagent in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Bromo-2,6-difluorobenzylphosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: The compound can be reduced to form the corresponding phosphine oxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Phosphonic acids are formed.

    Reduction: Phosphine oxides are produced.

Scientific Research Applications

Diethyl 4-Bromo-2,6-difluorobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate involves its interaction with nucleophilic groups such as amines, thiols, and carboxylates. The compound forms covalent bonds with these groups, leading to structural and functional modifications of the target molecules. This interaction can influence the behavior and interactions of the target molecules within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-Bromobutyl)phosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (4-bromophenyl)phosphonate

Uniqueness

Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. The combination of these halogens with the phosphonate group makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds .

Properties

Molecular Formula

C11H14BrF2O3P

Molecular Weight

343.10 g/mol

IUPAC Name

5-bromo-2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene

InChI

InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)7-9-10(13)5-8(12)6-11(9)14/h5-6H,3-4,7H2,1-2H3

InChI Key

UNWRYHRQIWUZSC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1F)Br)F)OCC

Origin of Product

United States

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